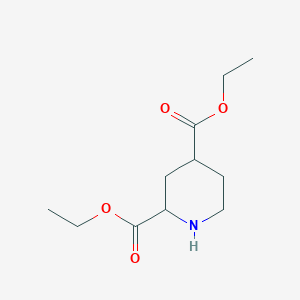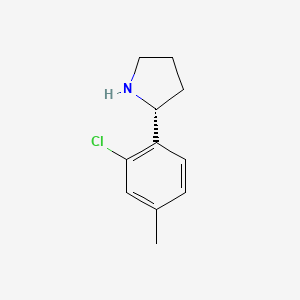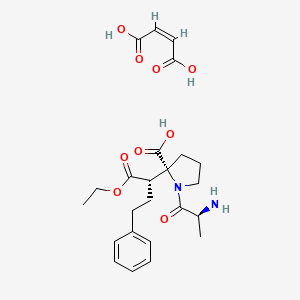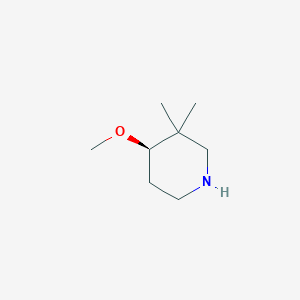![molecular formula C12H16N2O2S B13062556 2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B13062556.png)
2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole is a chemical compound with the molecular formula C12H16N2O2S. It is known for its role as an inhibitor of the serine hydrolase retinoblastoma binding protein 9 (RBBP9), with an IC50 value of 0.64.
Méthodes De Préparation
The synthesis of 2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole typically involves the reaction of cyclohexylcarbonyl chloride with 2-amino-1,3-thiazole in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethanimidoyl chloride to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Analyse Des Réactions Chimiques
2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring can be substituted with various nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s inhibitory effect on serine hydrolase retinoblastoma binding protein 9 (RBBP9) makes it a valuable tool for studying enzyme function and regulation.
Medicine: Due to its potential inhibitory activity, it is being explored for therapeutic applications in diseases where serine hydrolases play a critical role.
Mécanisme D'action
The mechanism of action of 2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole involves its binding to the active site of serine hydrolase retinoblastoma binding protein 9 (RBBP9). This binding inhibits the enzyme’s activity, preventing it from catalyzing its natural substrates. The molecular targets and pathways involved include the inhibition of serine hydrolase activity, which can affect various cellular processes and pathways regulated by this enzyme .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole include other thiazole derivatives and serine hydrolase inhibitors. Some examples are:
2-{[(Phenylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole: Similar structure but with a phenyl group instead of a cyclohexyl group.
2-{[(Benzylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole: Contains a benzyl group, offering different steric and electronic properties.
2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-oxazole:
Propriétés
Formule moléculaire |
C12H16N2O2S |
|---|---|
Poids moléculaire |
252.33 g/mol |
Nom IUPAC |
[2-imino-2-(1,3-thiazol-2-yl)ethyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C12H16N2O2S/c13-10(11-14-6-7-17-11)8-16-12(15)9-4-2-1-3-5-9/h6-7,9,13H,1-5,8H2 |
Clé InChI |
IWGLTJQGHYYRBP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)OCC(=N)C2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


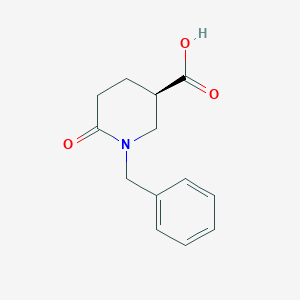
![3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thiane]](/img/structure/B13062485.png)
![{3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13062489.png)


